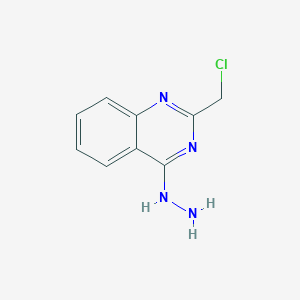

2-(Chloromethyl)-4-hydrazinylquinazoline

Description

Overview of Quinazoline (B50416) Heterocycles in Academic Research

Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. This structural motif is not only of academic interest but is also found in various natural products and synthetically developed molecules that exhibit a wide array of biological activities. nih.gov The inherent versatility of the quinazoline core has led to it being described as a "privileged scaffold" in medicinal chemistry. nih.gov

Researchers have extensively explored the pharmacological potential of quinazoline derivatives, revealing a broad spectrum of activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. nih.govnih.gov The ability of the quinazoline nucleus to interact with various biological targets, such as enzymes and receptors, is a key reason for its prevalence in drug discovery programs. nih.govsemanticscholar.org For instance, several approved drugs, including Gefitinib (B1684475), Erlotinib, and Lapatinib, feature a 4-anilinoquinazoline (B1210976) scaffold and function as tyrosine kinase inhibitors in cancer therapy. mdpi.com

The following table provides a summary of the diverse biological activities associated with the quinazoline scaffold, as reported in various research studies.

| Biological Activity | Description |

| Anticancer | Inhibition of cancer cell proliferation through mechanisms like tyrosine kinase inhibition. nih.govchemicalbook.comchemicalbook.com |

| Antimicrobial | Efficacy against various bacterial and fungal strains. |

| Anti-inflammatory | Modulation of inflammatory pathways. |

| Antiviral | Activity against various viruses, including potential anti-influenza agents. |

| Antihypertensive | Effects on blood pressure regulation. |

Importance of Functionalized Quinazolines in Chemical Sciences

The broad utility of the quinazoline core is significantly expanded through chemical functionalization. The introduction of various substituents at different positions of the quinazoline ring system allows for the fine-tuning of its physicochemical properties and biological activities. nih.gov Strategic placement of functional groups can enhance potency, selectivity, and pharmacokinetic profiles of quinazoline-based compounds.

Functionalized quinazolines are not only crucial in medicinal chemistry but also in materials science. The incorporation of quinazoline fragments into π-extended conjugated systems has led to the development of novel optoelectronic materials. mdpi.com These materials have shown potential applications in electronic devices, luminescent elements, and photoelectric conversion elements. mdpi.com

The versatility of functionalized quinazolines stems from their ability to serve as key intermediates or building blocks in organic synthesis. mdpi.comnih.gov Reactive handles on the quinazoline ring enable chemists to construct more complex molecules and libraries of compounds for screening and development. For example, 2-chloromethyl-4(3H)-quinazolinones are valuable intermediates for preparing a wide range of biologically active compounds, including anticancer and anti-inflammatory agents. mdpi.com

Contextualizing 2-(Chloromethyl)-4-hydrazinylquinazoline within Quinazoline Research

Within the vast family of functionalized quinazolines, this compound stands out as a highly valuable, bifunctional synthetic intermediate. This compound possesses two distinct reactive sites that can be selectively manipulated for the synthesis of more complex heterocyclic systems.

The 2-(chloromethyl) group serves as a potent electrophilic site. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This functionality allows for the facile introduction of the quinazoline moiety onto other molecules, a common strategy in the synthesis of compounds with potential biological activity. The utility of the 2-(chloromethyl) group as a reactive handle is well-documented for related quinazolinone intermediates. mdpi.com

The 4-hydrazinyl group provides a nucleophilic center. Hydrazine (B178648) and its derivatives are well-established reagents in heterocyclic synthesis. The terminal amino group of the hydrazinyl moiety can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form hydrazones or to construct new fused ring systems. Specifically, the 4-hydrazinyl group on a quinazoline core is a key precursor for the synthesis of triazolo[1,5-c]quinazolines, a class of compounds known for their diverse pharmacological properties.

Therefore, this compound is not typically an end-product but rather a critical building block. Its dual reactivity makes it a strategic starting material for creating diverse libraries of novel quinazoline derivatives for further investigation in drug discovery and materials science. The presence of both an electrophilic and a nucleophilic center on the same quinazoline scaffold offers significant synthetic flexibility and potential for the development of new chemical entities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61164-83-8 |

|---|---|

Molecular Formula |

C9H9ClN4 |

Molecular Weight |

208.65 g/mol |

IUPAC Name |

[2-(chloromethyl)quinazolin-4-yl]hydrazine |

InChI |

InChI=1S/C9H9ClN4/c10-5-8-12-7-4-2-1-3-6(7)9(13-8)14-11/h1-4H,5,11H2,(H,12,13,14) |

InChI Key |

UMOMOMGVVBVJQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CCl)NN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Chloromethyl 4 Hydrazinylquinazoline

Reactions Involving the Chloromethyl Group

The chloromethyl group at the C2 position of the quinazoline (B50416) ring is susceptible to reactions characteristic of alkyl halides, primarily involving the displacement of the chloride ion.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. This reactivity is a cornerstone for introducing diverse functionalities at the 2-position of the quinazoline core. For instance, treatment of 2-(chloromethyl)quinazolines with various primary or secondary amines leads to the corresponding 2-(aminomethyl)quinazoline derivatives. This reaction typically proceeds by the displacement of the chloride ion by the amine nucleophile. ijirset.com

These reactions are fundamental in medicinal chemistry for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. The general scheme for this reaction is depicted below:

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Secondary Amine (e.g., Piperidine) | 2-(Piperidin-1-ylmethyl)-4-hydrazinylquinazoline |

| Primary Amine (e.g., Aniline) | 2-(Anilinomethyl)-4-hydrazinylquinazoline |

| Thiol (e.g., Thiophenol) | 2-(Phenylthiomethyl)-4-hydrazinylquinazoline |

Formation of Quaternary Ammonium Salts

The reaction of the chloromethyl group with tertiary amines results in the formation of quaternary ammonium salts. dnu.dp.ua This transformation, known as the Menschutkin reaction, involves the alkylation of the tertiary amine by the chloromethylquinazoline. mdpi.com The resulting salts often exhibit enhanced solubility and have been investigated for various biological activities. mdpi.comnih.gov The quaternization introduces a permanent positive charge, which can significantly alter the physicochemical properties of the parent molecule. wikipedia.orgtaylorandfrancis.com

The general reaction involves heating the 2-(chloromethyl)-4-hydrazinylquinazoline with a suitable tertiary amine in an appropriate solvent.

Table 2: Formation of Quaternary Ammonium Salts

| Tertiary Amine | Quaternary Ammonium Salt Product |

|---|---|

| Trimethylamine | 2-((Trimethylammonio)methyl)-4-hydrazinylquinazoline chloride |

| Triethylamine | 2-((Triethylammonio)methyl)-4-hydrazinylquinazoline chloride |

Cycloaddition Reactions with Chloromethyl Intermediates

While less common for the chloromethyl group itself, it can serve as a precursor to intermediates that participate in cycloaddition reactions. For instance, elimination of HCl could theoretically generate a reactive methylene (B1212753) quinazoline intermediate, which could then undergo [4+2] or [2+2] cycloadditions. However, this reactivity pathway is not extensively documented for this specific substrate and remains a subject for further investigation. More established cycloaddition strategies in quinazoline chemistry typically involve other functionalities on the heterocyclic ring.

Reactions Involving the Hydrazinyl Group

The hydrazinyl moiety at the C4 position is a potent nucleophile and serves as a key functional group for constructing fused heterocyclic systems and other derivatives through condensation and cyclization reactions.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

The hydrazinyl group readily condenses with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). nih.govrsc.org This reaction is typically carried out in an alcoholic solvent, often with catalytic amounts of acid to facilitate the dehydration step. The resulting arylmethylenehydrazinyl quinazolines are often crystalline solids and serve as important intermediates for further transformations. nih.gov

This reaction provides a straightforward method to append various aryl or alkyl substituents to the quinazoline core via the hydrazinyl linker.

Table 3: Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Product (Hydrazone) |

|---|---|

| Benzaldehyde | 2-(Chloromethyl)-4-(2-benzylidenehydrazinyl)quinazoline |

| Acetone | 2-(Chloromethyl)-4-(2-isopropylidenehydrazinyl)quinazoline |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The hydrazinyl group and its derived hydrazones are pivotal for the synthesis of fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of new rings fused to the quinazoline nucleus, significantly expanding the chemical space of accessible derivatives.

A prominent example is the oxidative cyclization of the hydrazone derivatives. For instance, a Schiff's base formed from a 4-hydrazinylquinazoline can undergo cyclization in the presence of a suitable reagent to yield a nih.govresearchgate.netscirp.orgtriazolo[4,3-c]quinazoline. scirp.org This class of compounds is of significant interest in medicinal chemistry.

Furthermore, the hydrazinyl group can react with bifunctional reagents to construct new heterocyclic rings. For example, reaction with α-keto acids or their esters can lead to the formation of fused triazinone rings. nuph.edu.uaresearchgate.net These cyclization reactions are powerful tools for the synthesis of complex, polycyclic aromatic systems based on the quinazoline scaffold. rsc.orgresearchgate.net

Table 4: Examples of Cyclization Reactions

| Reactant/Condition | Fused Heterocyclic System |

|---|---|

| Oxidative cyclization of benzaldehyde hydrazone | nih.govresearchgate.netscirp.orgTriazolo[4,3-c]quinazoline |

| Reaction with ethyl pyruvate followed by cyclization | Triazino[4,3-c]quinazolinone derivative |

Acylation and Sulfonylation of the Hydrazinyl Moiety

The nucleophilic character of the hydrazinyl group in this compound allows for facile acylation and sulfonylation reactions. These reactions are useful for introducing a variety of functional groups, which can modulate the electronic properties and biological activity of the quinazoline scaffold.

Acylation is typically achieved by treating the parent compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. The reaction generally occurs at the terminal nitrogen atom of the hydrazinyl group, yielding the corresponding N-acylhydrazinylquinazoline derivatives. These derivatives can serve as intermediates for further transformations or as final products with specific biological activities.

Similarly, sulfonylation of the hydrazinyl moiety can be accomplished by reacting this compound with sulfonyl chlorides in the presence of a suitable base. This reaction leads to the formation of N-sulfonylhydrazinylquinazoline derivatives, also known as quinazoline-4-sulfonylhydrazides. The resulting sulfonamides are often stable compounds with interesting chemical and biological properties.

Table 3: Examples of Acylation and Sulfonylation Reactions of this compound

| Reagent | Reaction Type | Expected Product |

| Acetyl chloride | Acylation | 2-(Chloromethyl)-4-(2-acetylhydrazinyl)quinazoline |

| Benzoyl chloride | Acylation | 2-(Chloromethyl)-4-(2-benzoylhydrazinyl)quinazoline |

| Benzenesulfonyl chloride | Sulfonylation | 2-(Chloromethyl)-4-(2-(phenylsulfonyl)hydrazinyl)quinazoline |

| p-Toluenesulfonyl chloride | Sulfonylation | 2-(Chloromethyl)-4-(2-(tosyl)hydrazinyl)quinazoline |

Schiff Base Formation and their Research Applications

The terminal amino group of the hydrazinyl moiety in this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases, also known as hydrazones. This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid.

The resulting Schiff bases are characterized by the presence of a C=N-N=C linkage and are often crystalline solids. The formation of Schiff bases introduces a new dimension of structural diversity to the quinazoline core, as a wide variety of aldehydes and ketones can be employed.

These quinazoline-based Schiff bases are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Schiff bases derived from various heterocyclic systems have been reported to possess antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties nih.govscirp.orgnih.gov. The biological activity of these compounds is often attributed to the presence of the azomethine group, which can participate in hydrogen bonding and chelation with metal ions in biological systems. The specific applications of Schiff bases derived from this compound would depend on the nature of the substituent introduced from the carbonyl compound.

Table 4: Examples of Schiff Bases Derived from this compound and their Potential Applications

| Carbonyl Compound | Schiff Base Product | Potential Research Application |

| Benzaldehyde | 2-(Chloromethyl)-4-(2-benzylidenehydrazinyl)quinazoline | Antimicrobial, Antitumor |

| 4-Hydroxybenzaldehyde | 2-(Chloromethyl)-4-(2-(4-hydroxybenzylidene)hydrazinyl)quinazoline | Antioxidant, Anticancer |

| Acetone | 2-(Chloromethyl)-4-(2-isopropylidenehydrazinyl)quinazoline | Anticonvulsant |

Dual Functional Group Reactivity and Selective Transformations

The presence of both a nucleophilic hydrazinyl group and an electrophilic chloromethyl group on the same quinazoline scaffold makes this compound a valuable building block for the synthesis of more complex and multifunctional molecules. The differential reactivity of these two groups allows for selective transformations, enabling the stepwise introduction of various functionalities.

Chemoselective Functionalization Strategies

Chemoselectivity in the reactions of this compound can be achieved by carefully choosing the reaction conditions and reagents. The hydrazinyl group, being a strong nucleophile, will readily react with electrophiles such as acyl chlorides, sulfonyl chlorides, and aldehydes under mild conditions. In contrast, the chloromethyl group is an electrophilic site that is susceptible to nucleophilic substitution, typically requiring stronger nucleophiles or more forcing reaction conditions.

This difference in reactivity can be exploited to achieve selective functionalization. For example, the hydrazinyl group can be selectively acylated or converted into a Schiff base in the presence of the chloromethyl group by using appropriate reagents and mild conditions. Subsequently, the chloromethyl group can be reacted with a nucleophile, such as an amine or a thiol, to introduce a second functional group.

Alternatively, one of the functional groups can be protected while the other is being transformed. For instance, the hydrazinyl group could be protected as a hydrazone, allowing for nucleophilic substitution reactions to be carried out on the chloromethyl group. Subsequent deprotection of the hydrazinyl group would then allow for its further derivatization.

Synthesis of Multifunctional Quinazoline Scaffolds

The dual reactivity of this compound can be harnessed to synthesize multifunctional quinazoline scaffolds in a sequential manner. This approach involves the stepwise reaction of each functional group with a different reagent, leading to the creation of molecules with multiple points of diversity.

For example, the hydrazinyl group can first be reacted with an aldehyde to form a Schiff base. The resulting product, which still contains the reactive chloromethyl group, can then be treated with a nucleophile, such as a secondary amine, to introduce a second functional group via nucleophilic substitution. This two-step process allows for the incorporation of two different substituents at the C4 and C2 positions of the quinazoline ring.

This strategy is particularly useful for the construction of libraries of compounds for drug discovery and development. By systematically varying the aldehyde and the nucleophile used in the two steps, a wide range of structurally diverse multifunctional quinazoline derivatives can be synthesized. The molecular hybridization of different pharmacophores onto the quinazoline core is a known strategy to enhance biological activity nih.gov.

Table 5: Hypothetical Scheme for the Synthesis of a Multifunctional Quinazoline Scaffold

| Step | Reactant 1 | Reactant 2 | Intermediate/Product |

| 1 | This compound | 4-Methoxybenzaldehyde | 2-(Chloromethyl)-4-(2-(4-methoxybenzylidene)hydrazinyl)quinazoline |

| 2 | Intermediate from Step 1 | Morpholine | 2-((Morpholin-4-yl)methyl)-4-(2-(4-methoxybenzylidene)hydrazinyl)quinazoline |

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound is characterized by the distinct reactivity of its two primary functional groups: the chloromethyl group at the C2 position and the hydrazinyl group at the C4 position. Mechanistic investigations into the derivatization of this compound, while not extensively documented for this specific molecule, can be inferred from studies on analogous quinazoline derivatives. The reactions are predominantly governed by nucleophilic substitution at the chloromethyl group and cyclization reactions involving the hydrazinyl moiety.

The chloromethyl group at the C2 position of the quinazoline ring is an electrophilic center, making it susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, facilitates the substitution by a variety of nucleophiles. The mechanism of this substitution is typically a bimolecular nucleophilic substitution (S(_N)2) reaction.

In an S(_N)2 mechanism, the nucleophile attacks the carbon atom of the chloromethyl group from the side opposite to the chlorine atom (backside attack). This concerted step involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond. The transition state is a trigonal bipyramidal arrangement where the carbon atom is partially bonded to both the incoming nucleophile and the departing chloride ion.

The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile. Factors that influence the S(_N)2 reaction at this position include the nature of the nucleophile, the solvent, and steric hindrance around the reaction center. Stronger nucleophiles will react more readily, and polar aprotic solvents are generally favored as they solvate the cation but not the anion, thus increasing the nucleophilicity of the anionic nucleophile.

The hydrazinyl group at the C4 position is a potent nucleophile due to the presence of two adjacent nitrogen atoms with lone pairs of electrons. This functionality is pivotal in cyclization reactions, leading to the formation of fused heterocyclic systems, such as triazoloquinazolines. These reactions often proceed through a condensation mechanism followed by an intramolecular cyclization.

For instance, when this compound is treated with a one-carbon electrophile, such as formic acid or a trialkyl orthoformate, a fused triazole ring can be formed. The proposed mechanism involves the following steps:

Initial Nucleophilic Attack: The terminal nitrogen of the hydrazinyl group acts as a nucleophile and attacks the electrophilic carbon of the reagent.

Intermediate Formation: This initial reaction leads to the formation of a hydrazone-like intermediate.

Intramolecular Cyclization: The second nitrogen of the hydrazinyl group then performs an intramolecular nucleophilic attack on a suitable electrophilic center, which can be the carbon of an imine or a related functional group formed in situ.

Aromatization: The final step is often an elimination or oxidation reaction that leads to the formation of a stable, aromatic fused triazoloquinazoline ring system.

The reactivity of the 4-hydrazinyl group is a key feature in the synthesis of various fused quinazoline heterocycles. The specific pathway and the final product are highly dependent on the nature of the electrophilic reagent used.

Due to the presence of both a reactive electrophilic center (the chloromethyl group) and a strong nucleophilic center (the hydrazinyl group), intramolecular cyclization is a plausible and significant reaction pathway for this compound, especially under basic conditions.

A proposed mechanism for such an intramolecular cyclization would involve the deprotonation of the hydrazinyl group, enhancing its nucleophilicity. The resulting anionic nitrogen can then readily attack the electrophilic carbon of the chloromethyl group in an intramolecular S(_N)2 fashion. This would lead to the formation of a new heterocyclic ring fused to the quinazoline core. The size of the newly formed ring would depend on which nitrogen of the hydrazinyl group participates in the cyclization.

The interplay between intermolecular reactions with external reagents and potential intramolecular cyclizations is a key aspect of the chemical reactivity of this bifunctional quinazoline. The reaction conditions, such as temperature, pH, and the presence of other nucleophiles or electrophiles, will dictate the predominant mechanistic pathway and the resulting product distribution.

Table of Reaction Parameters and Mechanistic Implications

| Reaction Condition | Reagent Type | Probable Mechanism | Resulting Product Type |

| Basic | None (intramolecular) | Intramolecular S(_N)2 | Fused heterocyclic quinazoline |

| Neutral/Acidic | External Nucleophile | Intermolecular S(_N)2 | C2-substituted 4-hydrazinylquinazoline |

| Neutral/Acidic | One-carbon electrophile | Condensation-Cyclization | Fused triazoloquinazoline |

This interactive table summarizes the likely mechanistic pathways based on the reaction conditions and the type of reagent employed.

Spectroscopic Characterization and Structural Elucidation of 2 Chloromethyl 4 Hydrazinylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is based on the interaction of atomic nuclei with an external magnetic field. For the structural confirmation of 2-(chloromethyl)-4-hydrazinylquinazoline and its derivatives, ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques are employed.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

In the ¹H NMR spectrum of this compound, the protons of the quinazoline (B50416) ring system are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the chloromethyl and hydrazinyl substituents. The protons of the benzene (B151609) ring portion of the quinazoline core will exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with adjacent protons.

The methylene (B1212753) protons of the chloromethyl group (-CH₂Cl) are anticipated to resonate as a singlet in the downfield region, likely between δ 4.5 and 5.0 ppm. The electronegativity of the adjacent chlorine atom deshields these protons, causing them to appear at a higher chemical shift.

The protons of the hydrazinyl group (-NHNH₂) will appear as broad singlets due to quadrupole broadening and chemical exchange. The -NH proton is expected to be in the range of δ 8.0-9.0 ppm, while the -NH₂ protons may appear between δ 4.0 and 5.0 ppm. The exact positions can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinazoline-H (aromatic) | 7.0 - 9.0 | m |

| -CH₂Cl | 4.5 - 5.0 | s |

| -NH- | 8.0 - 9.0 | br s |

| -NH₂ | 4.0 - 5.0 | br s |

(s = singlet, br s = broad singlet, m = multiplet)

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the quinazoline ring are expected to resonate in the aromatic region, typically between δ 110 and 165 ppm. The carbon atom attached to the chloromethyl group (C-2) and the carbon atom bonded to the hydrazinyl group (C-4) will have distinct chemical shifts due to the electronic influence of these substituents.

The carbon of the chloromethyl group (-CH₂Cl) is expected to appear in the range of δ 40-50 ppm. The electronegative chlorine atom causes a downfield shift for this carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quinazoline (aromatic) | 110 - 165 |

| -CH₂Cl | 40 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent protons on the benzene ring of the quinazoline nucleus, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This technique would be used to definitively assign the signals for the -CH₂Cl group, correlating the proton signal around δ 4.5-5.0 ppm with the carbon signal around δ 40-50 ppm. It would also correlate the aromatic proton signals with their corresponding carbon signals in the quinazoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, the methylene protons of the chloromethyl group would be expected to show a correlation to the C-2 carbon of the quinazoline ring. Similarly, the aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Functional Group Analysis via IR Absorption

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The hydrazinyl group (-NHNH₂) will show characteristic N-H stretching vibrations. Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. The secondary amine (-NH-) will show a single, weaker band in the same region.

C-H Stretching: The aromatic C-H stretching vibrations of the quinazoline ring will appear above 3000 cm⁻¹. The aliphatic C-H stretching of the chloromethyl group will be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system will give rise to a series of sharp absorption bands in the region of 1650-1450 cm⁻¹.

N-H Bending: The N-H bending vibrations of the hydrazinyl group are expected in the range of 1650-1580 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration of the chloromethyl group typically appears in the fingerprint region, between 800 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Hydrazinyl (-NHNH₂) | N-H Stretching | 3500 - 3300 |

| Aromatic C-H | C-H Stretching | > 3000 |

| Aliphatic C-H (-CH₂Cl) | C-H Stretching | < 3000 |

| Quinazoline Ring | C=N, C=C Stretching | 1650 - 1450 |

| Hydrazinyl (-NH₂) | N-H Bending | 1650 - 1580 |

| Chloromethyl (-CH₂Cl) | C-Cl Stretching | 800 - 600 |

Vibrational Mode Assignments and Interpretation

The interpretation of the IR spectrum involves assigning the observed absorption bands to specific vibrational modes within the molecule. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to a particular molecule and can be used for identification by comparison with a reference spectrum.

For this compound, the presence of strong, broad bands in the 3500-3300 cm⁻¹ region would be a clear indication of the hydrazinyl group. The combination of aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ would confirm the presence of both the quinazoline ring and the chloromethyl group. The characteristic absorptions for the quinazoline core in the 1650-1450 cm⁻¹ region, along with the C-Cl stretch in the fingerprint region, would complete the structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uk For organic molecules like this compound, this typically involves transitions of n or π electrons to the π* excited state. shu.ac.uk

Electronic Transitions and Chromophore Analysis

The quinazoline ring system, a key structural feature of this compound, acts as a chromophore, a part of the molecule responsible for its color by absorbing light in the UV-visible region. shu.ac.uklibretexts.org The electronic spectrum of quinazoline derivatives is characterized by absorption bands that arise from π → π* and n → π* transitions. youtube.comlibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are typically of high intensity, with molar absorptivity values often in the range of 1000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk In quinazoline systems, these transitions are associated with the aromatic rings.

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (lone pair), such as those on the nitrogen atoms of the quinazoline ring and the hydrazinyl group, is promoted to an antibonding π* orbital. libretexts.org These transitions are generally of lower intensity compared to π → π* transitions, with molar absorptivities ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The specific wavelengths (λmax) of these absorption bands provide valuable information about the electronic structure of the molecule. For instance, the presence of substituents on the quinazoline ring can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Table 1: Typical Electronic Transitions in Quinazoline Derivatives

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | 200 - 400 | 1,000 - 10,000 |

| n → π | > 300 | 10 - 100 |

This table provides generalized data for quinazoline derivatives and may vary for this compound.

Solvatochromic Studies for Environmental Effects

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in the polarity of the solvent. Such studies are crucial for understanding the effect of the chemical environment on the electronic structure of a molecule. researchgate.net

In polar solvents, molecules with polar ground states are stabilized, which can affect the energy gap between the ground and excited states. For quinoline derivatives, a related class of compounds, a red shift (bathochromic shift) in the emission spectra is often observed as the solvent polarity increases, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.netresearchgate.netbookpi.org This phenomenon is attributed to intramolecular charge transfer (ICT) upon excitation. researchgate.net

By analyzing the UV-Vis spectra of this compound in a series of solvents with varying polarities, it is possible to probe the nature of its excited states and the extent of charge separation upon electronic transition. This information is valuable for predicting the molecule's behavior in different chemical and biological environments.

Table 2: Hypothetical Solvatochromic Data for a Quinazoline Derivative

| Solvent | Polarity Index | λmax (nm) |

| n-Hexane | 0.1 | 320 |

| Dichloromethane | 3.1 | 328 |

| Acetonitrile | 5.8 | 335 |

| Ethanol | 4.3 | 340 |

| Water | 10.2 | 345 |

This table presents hypothetical data to illustrate the concept of solvatochromism.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. mdpi.comtandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. mdpi.com For this compound, HRMS would be used to confirm its molecular formula, C₉H₉ClN₄. The exact mass of the molecular ion peak ([M+H]⁺) is compared to the theoretical mass calculated from the isotopic masses of its constituent atoms.

For example, the mass spectrum of a quinazolinone–isoxazoline hybrid showed a protonated molecular ion peak [M+H]⁺ at m/z: 384.03331, which confirmed the molecular formula [C₁₈H₁₄N₃O₂Br]. mdpi.com A similar approach would be applied to this compound to verify its elemental composition.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.orgyoutube.commiamioh.edu

For this compound, key fragmentation pathways would likely involve:

Loss of the chloromethyl group: Cleavage of the C-C bond between the quinazoline ring and the chloromethyl group would result in a significant fragment. miamioh.edu

Loss of the hydrazinyl group: Fragmentation involving the C-N bond connecting the hydrazinyl group to the quinazoline ring is another expected pathway.

Ring cleavage: The quinazoline ring itself can undergo fragmentation, leading to characteristic smaller ions. researchgate.net

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the unambiguous identification of the compound and its structural isomers. For instance, the fragmentation of a chloromethyl haematommate derivative showed diagnostic ions that confirmed its structure. researchgate.net

Application in LC-MS Derivatization for Enhanced Detection

The hydrazinyl group in this compound makes it a potential derivatization agent for enhancing the detection of certain analytes in Liquid Chromatography-Mass Spectrometry (LC-MS). Hydrazine (B178648) and its derivatives are known to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. researchgate.netnih.gov This derivatization can improve the chromatographic properties and ionization efficiency of the target analytes, leading to increased sensitivity in LC-MS analysis. nih.govsemanticscholar.org

For example, 2-hydrazinoquinoline has been successfully used as a derivatization agent for the LC-MS-based analysis of carboxylic acids, aldehydes, and ketones in biological samples. researchgate.netnih.govsemanticscholar.org The formation of derivatives with a readily ionizable group enhances their detection by mass spectrometry. nih.gov Similarly, this compound could potentially be employed to derivatize carbonyl-containing metabolites, facilitating their sensitive quantification in complex biological matrices.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the nature of intermolecular interactions that govern the packing of molecules within a crystal lattice. For quinazoline derivatives, X-ray diffraction studies have been instrumental in understanding their structural features, which are crucial for correlating structure with biological activity.

While specific crystallographic data for this compound is not extensively available in public databases, analysis of closely related quinazoline and quinazolinone derivatives provides significant insights into the expected structural characteristics. These studies reveal common conformational patterns and packing motifs that are likely to be shared by the target compound and its derivatives.

Conformation and Torsion Angle Analysis

The conformation of quinazoline derivatives is largely dictated by the planarity of the fused bicyclic quinazoline ring system. In many reported crystal structures, the quinazoline moiety is essentially planar or exhibits only minor deviations from planarity. For instance, in the crystal structure of 2-methylquinazolin-4(3H)-one hydrochloride, the quinazolinium moiety is reported to be exactly planar nih.gov. Similarly, other studies on quinazolinone derivatives confirm that the quinazoline part of the molecule is approximately planar mdpi.com.

The substituents on the quinazoline ring, however, can adopt various orientations, which are described by torsion angles. The chloromethyl group at the C2 position and the hydrazinyl group at the C4 position will have specific rotational freedom, leading to different conformers. The study of torsion angles in related structures helps in predicting the most stable conformation. For example, in a series of halogenated pyran analogues, solid-state conformational analysis revealed deviations in intra-annular torsion angles arising from steric repulsion between axial substituents beilstein-journals.org. This suggests that the orientation of the chloromethyl and hydrazinyl groups in this compound will be influenced by steric and electronic interactions with the quinazoline core and with each other.

In various substituted quinazoline derivatives, the dihedral angles between the quinazoline ring and its substituents are key conformational parameters. For one quinazolinone derivative, the dihedral angles between the phenyl plane of the quinazoline part and other attached ring systems were found to be 39.728°, 63.024°, and 56.700° mdpi.com. While these are not directly transferable to the hydrazinyl and chloromethyl groups, they illustrate the non-coplanar arrangements that substituents can adopt.

Table 1: Selected Torsion Angles in Representative Quinazoline Derivatives

| Compound | Torsion Angle | Value (°) |

| Halogenated pyran analogue | C1-C2-C3-C4 | Varies with halogen size |

| Quinazolinone derivative | Dihedral angle (quinazoline-phenyl) | 39.728 |

| Quinazolinone derivative | Dihedral angle (quinazoline-pyrazole) | 63.024 |

Note: This table presents data from related heterocyclic compounds to infer potential conformational features of this compound derivatives, as direct data is unavailable.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, or crystal packing, is governed by a network of intermolecular interactions. In quinazoline derivatives, hydrogen bonds and π–π stacking interactions are the predominant forces that direct the supramolecular assembly.

The presence of the hydrazinyl group (-NHNH2) in this compound provides both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms). This functional group is therefore expected to play a crucial role in forming strong intermolecular hydrogen bonds. Studies on related aminoquinazoline derivatives have shown the formation of hydrogen-bonded dimers via N—H⋯O or N—H⋯N interactions iucr.org. For instance, in the crystal of 6-aminoquinazolin-4(3H)-one, N—H⋯N and C—H⋯O interactions link dimers into a three-dimensional network iucr.org. Similarly, in 2-methylquinazolin-4(3H)-one hydrochloride, N—H⋯Cl hydrogen-bonding interactions link individual cations into zigzag chains nih.gov.

In addition to hydrogen bonding, π–π stacking interactions between the aromatic quinazoline rings are a common feature in the crystal packing of these compounds. These interactions contribute significantly to the stability of the crystal lattice. In the crystal structure of 6-nitroquinazolin-4(3H)-one, layers of molecules are linked through π–π stacking interactions with centroid-centroid distances of 3.8264 Å and 3.9600 Å iucr.org. Another quinazolinone derivative was found to form a three-dimensional structure through π–π stacking mdpi.com.

The chloromethyl group can also participate in weaker intermolecular interactions, such as C-H···π or halogen bonding, further influencing the crystal packing.

Table 2: Common Intermolecular Interactions in Quinazoline Derivatives

| Interaction Type | Donor/Acceptor Groups | Typical Distances (Å) | Resulting Motif |

| Hydrogen Bond | N-H···O, N-H···N, N-H···Cl | 2.5 - 3.5 | Dimers, chains, layers, 3D networks |

| π–π Stacking | Aromatic quinazoline rings | 3.4 - 4.0 | Stacked columns, layered structures |

| Weak C-H···N/O | C-H bonds and N/O atoms | 3.0 - 3.8 | Connectivity between primary motifs |

The interplay of these various intermolecular forces dictates the final crystal structure, influencing physical properties such as melting point, solubility, and stability. The detailed analysis of these interactions through X-ray crystallography is therefore essential for the comprehensive characterization of this compound and its derivatives.

Computational and Theoretical Chemistry of 2 Chloromethyl 4 Hydrazinylquinazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(chloromethyl)-4-hydrazinylquinazoline, DFT calculations offer a detailed understanding of its geometric and electronic properties.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For quinazoline (B50416) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to achieve a precise optimized structure. These calculations provide key geometric parameters.

The electronic structure of this compound is characterized by the distribution of electron density and the nature of its chemical bonds. The quinazoline ring system, being aromatic, exhibits delocalized π-electrons, which contribute to its stability. The chloromethyl group at the C2 position and the hydrazinyl group at the C4 position significantly influence the electronic distribution. The nitrogen atoms in the quinazoline ring and the hydrazinyl group, along with the chlorine atom, are regions of high electron density, making them potential sites for electrophilic attack.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (based on general quinazoline derivative data) This table is illustrative and based on typical values for similar structures, as specific experimental or calculated data for the title compound is not readily available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-C(H2Cl) | ~1.52 |

| C(H2Cl)-Cl | ~1.79 | |

| C4-N(hydrazinyl) | ~1.38 | |

| N-N (hydrazinyl) | ~1.45 | |

| Bond Angle (°) | N1-C2-C(H2Cl) | ~118.5 |

| C3-C4-N(hydrazinyl) | ~121.0 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For quinazoline derivatives, the HOMO is typically distributed over the electron-rich regions, often involving the quinazoline ring and electron-donating substituents. In this compound, the HOMO is expected to be localized on the hydrazinyl group and the quinazoline core. Conversely, the LUMO is generally located over the electron-deficient parts of the molecule. The HOMO-LUMO energy gap for similar heterocyclic compounds often falls in the range of 3-5 eV, indicating moderate reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and based on general values for similar quinazoline derivatives.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -5.5 |

| LUMO | -2.0 to -1.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

DFT calculations can also predict various spectroscopic properties, which can be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include N-H stretching from the hydrazinyl group (around 3300-3400 cm-1), C-H stretching from the aromatic ring and the chloromethyl group, C=N and C=C stretching from the quinazoline ring (in the 1500-1650 cm-1 region), and C-Cl stretching from the chloromethyl group (around 700-800 cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) for 1H and 13C nuclei can be calculated to predict NMR spectra. For a structurally related compound, 2-chloro-4-[2-(5-hydroxymethyl-2-furylmethylene)hydrazino]quinazoline, the aromatic protons of the quinazoline ring appear in the range of δ 7.14-7.89 ppm. frontiersin.org For the title compound, the protons of the chloromethyl group would likely appear as a singlet in the 1H NMR spectrum, while the hydrazinyl protons would also give rise to distinct signals.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. Quinazoline derivatives typically exhibit strong absorptions in the UV region due to π→π* and n→π* transitions within the aromatic system.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

MD simulations can explore the conformational landscape of this compound by simulating its motion at a given temperature. The flexibility of the molecule is primarily associated with the rotation around the single bonds of the chloromethyl and hydrazinyl side chains. The simulations can reveal the most populated conformations and the energy barriers between them. The stability of different conformers is assessed by analyzing their potential energy throughout the simulation trajectory. For quinazolinone derivatives, MD simulations have been used to understand the stability of ligand-protein complexes by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.govresearchgate.netresearchgate.net

MD simulations are particularly useful for studying how this compound interacts with its surroundings, such as solvent molecules or biological macromolecules. By placing the molecule in a simulation box with explicit solvent molecules (e.g., water), one can study solvation effects and the formation of hydrogen bonds. The hydrazinyl group, with its N-H bonds and lone pairs, is a prime site for hydrogen bonding interactions. These simulations can provide a detailed picture of the solvation shell around the molecule and quantify the strength of its interactions with the solvent. Such studies are fundamental for understanding the molecule's behavior in different chemical and biological contexts.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the context of drug discovery and development, QSAR models are invaluable tools for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern their therapeutic effects. nih.govresearchgate.net

Development of Predictive Models for Analogous Compounds

While specific QSAR models for this compound are not extensively documented in publicly available literature, numerous studies have successfully developed predictive models for analogous quinazoline derivatives, which have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov These models are typically built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest and Support Vector Machines. sdiarticle3.comnih.gov

The general workflow for developing a predictive QSAR model for compounds analogous to this compound would involve the following steps:

Data Set Collection: A dataset of quinazoline derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled. nih.gov

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. sdiarticle3.comresearchgate.net

Model Building and Validation: Statistical methods are employed to build a mathematical model that correlates the molecular descriptors with the biological activity. The predictive power of the model is then rigorously validated using internal and external validation techniques. nih.gov

For instance, a study on quinazoline derivatives as EGFR inhibitors developed a robust QSAR model with a high correlation coefficient (R²) of 0.9659, indicating a strong relationship between the selected descriptors and the inhibitory activity. nih.gov Such models can be instrumental in predicting the biological activity of novel compounds, including analogs of this compound.

Molecular Descriptors and Their Correlation with Activity

The activity of quinazoline derivatives is influenced by a variety of molecular descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological. The correlation of these descriptors with the biological activity provides insights into the mechanism of action and helps in the design of more potent analogs.

Based on QSAR studies of analogous quinazoline compounds, the following molecular descriptors have been found to be significantly correlated with their biological activity:

Electronic Descriptors: These descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, play a crucial role in the interaction of the molecule with its biological target. sdiarticle3.comresearchgate.net For example, the energy of the LUMO has been identified as an important descriptor for the anticancer activity of some quinazoline derivatives. researchgate.net

Steric Descriptors: Molecular weight, molecular volume, and surface area are examples of steric descriptors that influence the binding of the compound to the active site of a receptor. sdiarticle3.com

Hydrophobic Descriptors: The partition coefficient (LogP) is a key descriptor that determines the hydrophobicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. sdiarticle3.com

Topological Descriptors: These descriptors encode information about the connectivity and branching of a molecule.

The following table summarizes some of the key molecular descriptors and their potential influence on the activity of quinazoline analogs:

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Governs electrostatic and orbital interactions with the target protein. sdiarticle3.comresearchgate.net |

| Steric | Molecular Weight, Molar Refractivity | Affects the fit of the molecule within the binding pocket of the receptor. sdiarticle3.com |

| Hydrophobic | LogP | Influences membrane permeability and overall bioavailability. sdiarticle3.com |

| Topological | Wiener Index, Balaban Index | Describes molecular shape and size, which can be critical for receptor binding. |

It is important to note that the specific set of descriptors that are most influential will depend on the particular biological target and the series of compounds being studied.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the transition states, intermediates, and energy barriers involved in a particular transformation. globethesis.com For a compound like this compound, computational studies can elucidate the pathways of its synthesis and subsequent reactions.

Transition State Analysis

Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction in terms of the properties of the transition state, which is the highest energy point along the reaction coordinate. globethesis.com Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize transition state structures. nih.govglobethesis.com

For the synthesis of the quinazoline scaffold, computational studies have identified key transition states in various synthetic routes. For example, in the copper-catalyzed synthesis of quinazolines, the rate-determining step was found to be the oxidative addition process, which involves a specific transition state with a calculated energy barrier. globethesis.com Similarly, in the synthesis of quinazoline derivatives catalyzed by cesium carbonate, the rate-determining step was identified as a concerted protonation and nucleophilic cyclization, proceeding through a six-membered ring transition state. globethesis.com

Analyzing the geometry and electronic structure of the transition state provides valuable information about the factors that control the reaction rate and selectivity. This knowledge can be used to optimize reaction conditions and design more efficient synthetic strategies for compounds like this compound.

Energy Profiles of Chemical Transformations

Computational studies on the synthesis of quinazoline derivatives have revealed the energy profiles for various reaction pathways. For instance, in a study on the synthesis of 2-substituted quinazolines, the aromatization process was found to have the highest activation energy, making it the rate-determining step of that particular transformation. globethesis.com

The following table provides a hypothetical example of a calculated energy profile for a key step in a quinazoline synthesis, illustrating the relative energies of the different species involved.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate 2 | -12.4 |

| Transition State 2 | +29.5 |

| Product | -25.0 |

Such energy profiles are crucial for understanding the feasibility of a proposed reaction mechanism and for predicting the major products of a reaction. For this compound, computational modeling of its potential reaction pathways can guide its synthetic optimization and predict its reactivity in various chemical environments.

Biological Activity Research and Mechanistic Insights

In vitro Biological Activity Evaluation of Quinazoline (B50416) Derivatives

Quinazoline-based molecules are significant in pharmaceutical chemistry, demonstrating a broad range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com

The quinazoline core is a foundational structure for numerous anticancer agents, primarily because of its role in inhibiting protein kinases, which are crucial enzymes in cell proliferation and tumorigenesis. nih.gov Many derivatives function as tyrosine kinase inhibitors (TKIs), with the epidermal growth factor receptor (EGFR) being a primary target. nih.govnih.gov

Research has demonstrated the cytotoxic activities of various quinazoline derivatives against a range of human cancer cell lines. For instance, novel 4-anilinoquinazoline (B1210976) derivatives have been synthesized and evaluated for their antiproliferative effects. nih.govnih.gov Studies have shown significant activity against pancreatic (Miapaca2), prostate (DU145), lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines. nih.gov In one study, a 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one derivative was identified as a highly active candidate against ovarian (OVCAR-4) and non-small cell lung cancer (NCI-H522) cell lines, with GI50 values of 1.82 µM and 2.14 µM, respectively. nih.gov Other research has focused on developing derivatives that act as tubulin inhibitors, inducing apoptosis in cancer cells. frontiersin.org Some quinazolinone derivatives have shown potent antiproliferative effects on leukemia (L1210, K562) and Burkitt lymphoma (CA46) cell lines. mdpi.com

The mechanism of action often involves the inhibition of critical cell signaling pathways. For example, certain 4,6-disubstituted quinazoline derivatives have been designed as PI3K inhibitors, showing substantial antiproliferative activity. nih.gov The development of irreversible second-generation EGFR inhibitors, designed to overcome resistance to first-generation drugs, is also an active area of research. mdpi.com

| Derivative Class | Target Cancer Cell Lines | Observed Activity/Potency (IC50/GI50) | Mechanism of Action |

|---|---|---|---|

| 4-Pyrrylamino quinazolines | Miapaca2 (Pancreatic), DU145 (Prostate) | Increased activity compared to gefitinib (B1684475). nih.gov | Receptor Tyrosine Kinase (RTK) Inhibition. nih.gov |

| 4,6-Disubstituted quinazolines | HCT-116 (Colon), MCF-7 (Breast) | Potent anti-proliferative activity. nih.gov | PI3K Inhibition. nih.gov |

| 2-Furano-4(3H)-quinazolinones | OVCAR-4 (Ovarian), NCI-H522 (Lung) | GI50 = 1.82 µM & 2.14 µM, respectively. nih.gov | General Antitumor. nih.gov |

| Quinazolinone Hydrazides | MCF-7 (Breast), HepG2 (Liver), SGC | IC50 = 1.31 µM, 1.89 µM, 2.10 µM, respectively. researchgate.net | EGFR Inhibition (IC50 = 0.59 µM). researchgate.net |

| 4-Anilino-quinazoline (C-6 substituted) | A549 (Lung), H1975 (Lung, resistant) | Higher antiproliferative activity than gefitinib and lapatinib. mdpi.com | EGFRL858R/T790M Inhibition. mdpi.com |

Quinazoline derivatives have been extensively investigated for their potential to combat microbial infections, a critical area of research given the rise of antibiotic resistance. ijpsdronline.com These compounds have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net

In antibacterial screenings, derivatives have been tested against strains such as Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). ijpsdronline.comresearchgate.net Certain quinazolinone derivatives containing a naphthyl radical or an amide group have demonstrated pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The antifungal potential of quinazolines has been evaluated against species like Aspergillus niger and Candida albicans, with several derivatives showing significant inhibitory effects. ijpsdronline.comresearchgate.net For example, some substituted quinazoline derivatives were found to be specifically effective against these two fungal strains. ijpsdronline.com Other studies have highlighted the antifungal properties of furo[2,3-f]quinazolin-5-ol and 6,7-bis(arylthio)-quinazoline-5,8-dione derivatives. nih.gov

| Derivative Class | Target Microbe(s) | Type of Activity | Key Findings |

|---|---|---|---|

| Substituted Quinazolines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Antibacterial | Compounds with alkyl and phenyl substitutions at the 6th position showed higher inhibition. ijpsdronline.com |

| Substituted Quinazolines | Aspergillus niger, Candida albicans | Antifungal | Specific derivatives displayed good inhibition against both fungal strains. ijpsdronline.com |

| Quinazolin-4(3H)-ones with Naphthyl radical | Staphylococcus aureus, Streptococcus pneumoniae | Antibacterial | Showed pronounced bacteriostatic effect. eco-vector.com |

| Quinazoline-benzimidazole hybrids | S. aureus, M. tuberculosis | Antibacterial | Emerged as a new class of potent antimicrobial agents. rphsonline.com |

| Arylidene-based quinazolin-4(3H)-one motifs | Various bacteria and fungi | Antibacterial, Antifungal | A thiophene-containing derivative emerged as the most active antibacterial agent (MIC = 1.95 μg/mL). frontiersin.org |

The anti-inflammatory potential of quinazoline derivatives is another significant area of study. ijmpr.in Research has focused on their ability to inhibit key enzymes and pathways involved in the inflammatory response. ijfmr.com A series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized and found to exhibit potent anti-inflammatory and analgesic properties, with some compounds showing strong inhibitory activity against cyclooxygenase-2 (COX-2). nih.gov For instance, compounds 4 and 6 from this series had COX-2 inhibitory IC50 values of 0.33µM and 0.40µM, respectively, comparable to the reference drug celecoxib. nih.gov

Other studies have explored different structural motifs. Substituted pyrrolo-quinazoline derivatives have been tested, with one compound being identified as a particularly potent anti-inflammatory agent when compared to diclofenac. mdpi.com Similarly, a novel class of 4-amino quinazoline derivatives was designed, and the compound N-(4-fluorophenyl)quinazolin-4-amine showed high anti-inflammatory activity relative to indomethacin. mdpi.com More recent research on pyrazolo[1,5-a]quinazolines identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key inflammatory pathway. nih.gov

The central nervous system (CNS) activity of quinazolines, particularly their anticonvulsant properties, has been recognized since the discovery of methaqualone. nih.gov Modern research aims to develop new anticonvulsant drugs with improved efficacy and fewer side effects. mdpi.com

Numerous 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have been synthesized and evaluated, with some exhibiting significant anticonvulsant activity compared to diazepam. nih.gov In other studies using subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models, newly synthesized quinazoline-4(3H)-ones displayed notable anticonvulsant effects. nih.govresearchgate.net Certain compounds provided 100% protection against scPTZ-induced seizures and were found to be more potent than the reference drug ethosuximide. nih.govresearchgate.net The proposed mechanism for some of these derivatives involves binding to the GABAA receptor. mdpi.commdpi.com

| Derivative Class | Test Model | Key Findings | Reference Drug |

|---|---|---|---|

| 3-Substituted-2-(phenoxymethyl) quinazolin-4(3H)-ones | Not specified | Some compounds showed moderate to significant activity. nih.gov | Diazepam. nih.gov |

| N-substituted-6-fluoro-quinazoline-4-amines | scPTZ, MES | Three compounds showed higher activity (ED50 = 140-165 mg/kg) than reference drugs. mdpi.com | Methaqualone, Valproate. mdpi.com |

| Substituted Quinazoline-4(3H)-ones | scPTZ | Compounds 8, 13, and 19 provided 100% protection and were ~4 times more potent. nih.gov | Ethosuximide, Phenobarbital. nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizure | Most compounds showed potential anticonvulsant activity. mdpi.com | Phenobarbital, Diazepam. mdpi.com |

Beyond the major areas detailed above, the versatile quinazoline scaffold has been explored for a variety of other biological activities. These include:

Antiviral Activity: Novel quinazoline artemisinin (B1665778) hybrids have been synthesized and evaluated, showing potent activity against cytomegalovirus that was superior to the standard drug ganciclovir. mdpi.com

Antioxidant Properties: Certain quinazoline derivatives have been noted for their antioxidant capabilities. mdpi.comijmpr.in

Antimalarial Activity: The quinazoline structure has been incorporated into hybrid molecules to develop new agents for treating malaria. ijmpr.innih.gov

Antihypertensive Effects: Some quinazoline derivatives, such as prazosin (B1663645) and doxazosin, are established drugs used to treat hypertension. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinazoline derivatives by identifying the chemical features essential for their biological effects. researchgate.net

For anticancer activity , particularly EGFR inhibition, the 4-anilinoquinazoline scaffold is a key pharmacophore. mdpi.com SAR studies have revealed that substitutions at the C-6 and C-7 positions of the quinazoline ring can increase potency. mdpi.com Furthermore, the presence of electron-withdrawing groups on the aniline (B41778) ring at the 4-position is often advantageous for antiproliferative activity. mdpi.com The selectivity for HER2 over EGFR can be modulated by the nature of the aniline moiety at C-4 and the substituents at C-6. nih.gov

In the context of antimicrobial activity , SAR analysis indicates that substitutions at the 2 and 3 positions of the quinazolinone ring play a significant role. ijmpr.in The introduction of halogen atoms, such as chlorine or bromine, at the C-6 and C-8 positions can enhance antimicrobial effects. ijmpr.in For 4(3H)-quinazolinone antibacterials active against S. aureus, systematic variation of substituents on all three rings of the core structure has been explored to establish a detailed SAR. acs.orgnih.gov

For anti-inflammatory activity , SAR studies of 2-phenyl quinazolinone derivatives showed that compounds with electron-releasing groups (e.g., alkyl, alkoxy) had better activity than those with electron-withdrawing groups (e.g., nitro, halogen). mdpi.com

Regarding anticonvulsant activity , the quinazoline nucleus itself is a necessary feature. mdpi.com Activity can be improved by placing a suitable substituent, often an amine, at the 4-position, and a halogen or another electron-rich group at the 6- or 8-position. mdpi.com Studies on quinazoline-4(3H)-ones suggest that a butyl substitution at position 3 has a significant effect on raising the seizure threshold, while a benzyl (B1604629) substitution at the same position also confers strong, albeit slightly different, anticonvulsant properties. researchgate.net

Mechanistic Research at the Cellular and Molecular Level

Understanding the molecular mechanisms underlying the biological activity of 2-(Chloromethyl)-4-hydrazinylquinazoline and its derivatives is crucial for their development as research tools or therapeutic leads.

Research into quinazoline derivatives has identified numerous molecular targets. A prominent area of investigation is their role as kinase inhibitors. Many quinazoline-based compounds have been developed to target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and MET, which are often dysregulated in cancer. aksci.comvulcanchem.com For example, a series of quinazolinone hydrazide triazole derivatives were designed and synthesized as novel MET receptor tyrosine kinase inhibitors. aksci.com These compounds were found to modulate RTK signaling pathways, which are critical in cell proliferation and survival. aksci.com

Derivatives of this compound, through further chemical modification, could potentially interact with a range of biological targets. The hydrazinyl moiety can be used to construct hybrid molecules that target specific enzymes or pathways. The exploration of these derivatives in various assays is an active area of research to uncover their specific molecular targets and the cellular pathways they modulate.

Receptor binding assays are essential for determining the affinity of a compound for its molecular target. While specific binding affinity data for this compound is not extensively documented in publicly available literature, studies on analogous structures provide insights. For instance, triazole derivatives of other heterocyclic cores have been evaluated for their binding affinity at cannabinoid (CB1) receptors, with some exhibiting high potency (Ki values in the nanomolar range). nih.gov Given that the 4-hydrazinyl group is a precursor to triazole rings, it suggests a potential avenue for developing derivatives of this compound with specific receptor binding profiles. The design of such derivatives would aim to optimize interactions with the binding pocket of a target receptor, a common strategy in drug discovery.

The inhibition of enzymes is a primary mechanism of action for many quinazoline-based compounds. nih.govnih.gov They have been widely studied as inhibitors of various enzymes, particularly protein kinases involved in cancer signaling pathways and cholinesterases in the context of neurodegenerative diseases. bue.edu.egnih.gov

For example, novel 2,4-disubstituted quinazoline derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Some of these compounds showed potent and selective inhibition of BuChE with IC50 values in the low micromolar range. nih.gov Similarly, quinazolinone derivatives have been investigated as EGFR inhibitors, with some showing IC50 values in the nanomolar range. bue.edu.eg While direct enzyme inhibition data for this compound is sparse, its structural motifs suggest it could serve as a scaffold for developing potent enzyme inhibitors.

Table 1: Enzyme Inhibitory Activity of Selected Quinazoline Derivatives

| Compound Class | Target Enzyme | IC50 Value |

| 2,4-disubstituted quinazolines | eqBuChE | 0.52 µM - 6.74 µM nih.gov |

| 3,4-dihydroquinazolinones | EGFR | 146.9 nM - 1032.7 nM bue.edu.eg |

| Quinazolinone hydrazide triazoles | MET Kinase | 22.76 µM nih.gov |

This table presents data for structurally related quinazoline derivatives to illustrate the potential for enzyme inhibition within this class of compounds.

Cell-based assays are fundamental in evaluating the biological effects of compounds like this compound. These assays can determine a compound's cytotoxicity, its effect on cell growth, and its ability to induce programmed cell death (apoptosis).

Cell Proliferation: Numerous studies have demonstrated the antiproliferative effects of quinazoline derivatives against various cancer cell lines. For instance, novel 3,4-dihydroquinazolinone derivatives have shown potent cytotoxic activity against human hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range. bue.edu.eg Quinazolinone hydrazide triazole derivatives have also demonstrated antiproliferative effects against lung cancer (EBC-1), colon cancer (HT-29), and glioblastoma (U-87MG) cells. aksci.comnih.gov

Apoptosis: The induction of apoptosis is a key mechanism for many anticancer agents. Research has shown that quinazoline derivatives can trigger apoptosis in cancer cells. bue.edu.egnih.gov For example, certain quinazolinone derivatives were found to cause a significant increase in early apoptosis in HepG-2 cells, as confirmed by Annexin V-FITC and caspase-3 analyses. bue.edu.eg These compounds were also observed to impair cell proliferation by arresting the cell cycle at the G2/M phase. bue.edu.eg Hoechst 33258 staining has been used to evaluate apoptosis induction by quinazolinone hydrazide derivatives, confirming their ability to induce morphological changes characteristic of apoptotic cells. aksci.com

Table 2: Antiproliferative Activity of Selected Quinazoline Derivatives

| Compound Class | Cell Line | IC50 Value |

| 3,4-dihydroquinazolinones | HepG-2 | 2.46 µM - 36.85 µM bue.edu.eg |

| 3,4-dihydroquinazolinones | MCF-7 | 3.87 µM - 88.93 µM bue.edu.eg |

| Quinazolinone hydrazide triazoles | EBC-1 | 8.6 µM nih.gov |

This table provides examples of antiproliferative activity for related quinazoline compounds, highlighting the potential of this chemical scaffold.

Ligand-Based and Structure-Based Drug Design Principles

Computational drug design methodologies, including ligand-based and structure-based approaches, are pivotal in modern medicinal chemistry for the identification and optimization of lead compounds. These techniques offer insights into the molecular interactions between a potential drug candidate and its biological target, thereby guiding the design of molecules with enhanced potency and selectivity. In the context of "this compound," these principles would be applied to explore its potential as a therapeutic agent.

However, a comprehensive search of the current scientific literature reveals a notable absence of specific research focused on the molecular docking, pharmacophore modeling, and virtual screening of This compound . While extensive research exists for various quinazoline derivatives, data pertaining exclusively to this particular compound is not publicly available. The following sections outline the established principles and methodologies that would be applied in such research, based on studies of closely related quinazoline analogs.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein.

For a compound like "this compound," molecular docking studies would be essential to identify its potential biological targets and to understand the structural basis of its activity. Based on research conducted on analogous quinazoline scaffolds, potential biological targets for this compound could include, but are not limited to, protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), as well as other enzymes like Butyrylcholinesterase.

A typical molecular docking workflow for "this compound" would involve: